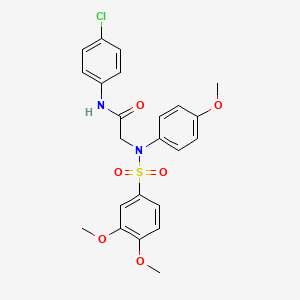
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells and to inhibit the replication of certain viruses.
実験室実験の利点と制限
One advantage of using (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its potent biological activity. This compound has been shown to have a range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety precautions should be taken when working with this compound.
将来の方向性
There are many potential future directions for research on (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential use as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
合成法
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a variety of methods. One method involves the reaction of 3-aminomethyl-7-methylquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and acetonitrile. Another method involves the reaction of 3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)acrylonitrile with 4-nitrobenzaldehyde in the presence of sodium methoxide. Both methods have been shown to produce high yields of the desired product.
科学的研究の応用
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
特性
IUPAC Name |
(Z)-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-6-19-14-20(24(26-23(19)13-17)27-11-3-2-4-12-27)15-21(16-25)18-7-9-22(10-8-18)28(29)30/h5-10,13-15H,2-4,11-12H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLNYXFRNXKBC-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)

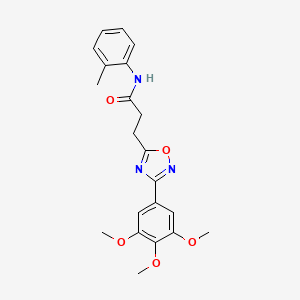
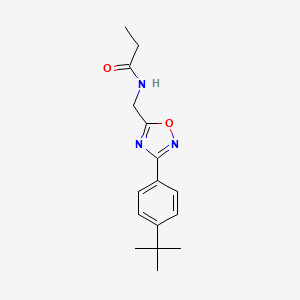
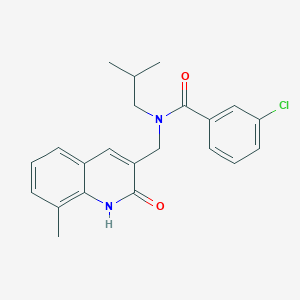
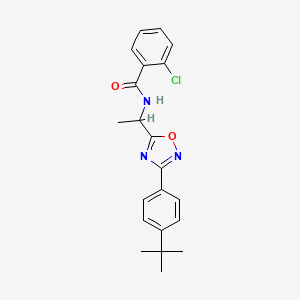
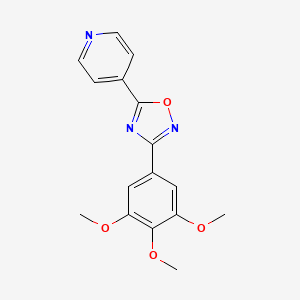

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
